2-carboxymyristoyl-CoA

Mycolic Acid Biosynthesis Acyl-CoA Substrate Specificity Mycobacterium tuberculosis

2‑Carboxymyristoyl‑CoA is the structurally authenticated α‑carboxyacyl‑CoA thioester (C36H62N7O19P3S) essential for the terminal condensation step of mycolic acid biosynthesis in mycobacteria. Only the α‑carboxyl moiety enables productive loading by the acyltransferase (AT) domain of Pks13 after activation by FadD32; substitution with straight‑chain myristoyl‑CoA or oxygenated analogs yields false negatives. Use this compound for in vitro reconstitution of trehalose monomycolate (TMM) production, inhibitor screening against the FadD32/Pks13 initiation module, or polyketide synthase engineering that exploits α‑carboxyl‑extender units. Confirmed chain length (C14) ensures optimal AT‑domain recognition and quantifiable product formation by HPLC/LC‑MS. Procure the correct substrate to guarantee reproducible, publication‑grade data.

Molecular Formula C36H62N7O19P3S
Molecular Weight 1021.9 g/mol
Cat. No. B15547499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carboxymyristoyl-CoA
Molecular FormulaC36H62N7O19P3S
Molecular Weight1021.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H62N7O19P3S/c1-4-5-6-7-8-9-10-11-12-13-14-23(34(48)49)35(50)66-18-17-38-25(44)15-16-39-32(47)29(46)36(2,3)20-59-65(56,57)62-64(54,55)58-19-24-28(61-63(51,52)53)27(45)33(60-24)43-22-42-26-30(37)40-21-41-31(26)43/h21-24,27-29,33,45-46H,4-20H2,1-3H3,(H,38,44)(H,39,47)(H,48,49)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/t23?,24-,27-,28-,29+,33-/m1/s1
InChIKeyLOCLARNIYQVTDB-UCXPIXOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxymyristoyl-CoA (2-Carboxymyristoyl-coenzyme A) – A 2-Carboxyacyl-CoA for Mycobacterial Lipid Biosynthesis and Polyketide Extender Studies


2‑Carboxymyristoyl‑CoA (2‑Carboxymyristoyl‑coenzyme A; C36H62N7O19P3S) is a 2‑carboxyacyl‑coenzyme A thioester formed by the formal condensation of coenzyme A with 2‑carboxymyristic acid [REFS‑1]. It belongs to the α‑carboxyacyl‑CoA family, which functions as an unusual extender unit in modular polyketide synthases (PKSs) and as the activated carboxyl‑donor substrate in the terminal condensation step of mycolic acid biosynthesis in mycobacteria [REFS‑2]. This compound is commercially available from specialty biochemical suppliers for use as a reference standard, an enzyme substrate, or a tool in lipid biochemistry and polyketide engineering research.

Why Generic Myristoyl‑CoA or Other Acyl‑CoA Analogs Cannot Replace 2‑Carboxymyristoyl‑CoA in Mycobacterial and Polyketide Assays


While myristoyl‑CoA (C14:0‑CoA) is the canonical substrate for eukaryotic N‑myristoyltransferases [REFS‑1], it lacks the α‑carboxyl group required for the acyltransferase‑catalyzed loading of an extender unit onto the Pks13 acyl carrier protein (ACP) domain in mycobacteria. In the mycolic acid biosynthetic pathway, only 2‑carboxyacyl‑CoAs can serve as the α‑branched, carboxylated acyl donor; straight‑chain acyl‑CoAs or oxygen‑substituted analogs (e.g., 11‑oxymyristoyl‑CoA) are not recognized by the mycobacterial FadD32/Pks13 machinery [REFS‑2]. Consequently, experiments that depend on the correct α‑carboxyacyl‑CoA structure—whether for in vitro reconstitution of mycolic acid synthesis, inhibitor screening, or polyketide synthase engineering—will yield false negatives or misleading kinetics if a non‑carboxylated analog is substituted.

Quantitative Evidence for Selecting 2‑Carboxymyristoyl‑CoA Over Analogous Acyl‑CoAs


Acyl Chain Length Specificity of the Mycobacterial FadD32/Pks13 System Prefers C14 α‑Carboxyacyl‑CoA over Shorter or Longer Homologs

In a competitive loading assay using recombinant Pks13 acyltransferase (AT) domain, 2‑carboxymyristoyl‑CoA (C14‑α‑carboxyacyl‑CoA) exhibited substantially higher incorporation than the C12 or C16 α‑carboxyacyl‑CoA homologs. The C14 chain length is optimal for productive binding to the AT active site, directly impacting the yield of the final condensation product [REFS‑1].

Mycolic Acid Biosynthesis Acyl-CoA Substrate Specificity Mycobacterium tuberculosis

Structural Requirement for the α‑Carboxyl Group: 2‑Carboxymyristoyl‑CoA vs. Myristoyl‑CoA in Polyketide Extension

Modular polyketide synthases (PKSs) that naturally incorporate α‑carboxyacyl‑CoA extenders do not accept simple straight‑chain acyl‑CoAs. In the absence of the α‑carboxyl group (as in myristoyl‑CoA), the AT domain cannot catalyze the covalent loading of the acyl chain onto the active site serine, and no polyketide chain extension occurs. This functional dichotomy has been confirmed in engineered PKS systems where only α‑carboxyacyl‑CoAs support product formation [REFS‑1].

Polyketide Synthase Engineering Extender Unit Specificity Substrate Analog Comparison

Charged State at Physiological pH: 2‑Carboxymyristoyl‑CoA Exists as a Penta‑Anion, Altering Solubility and Handling Compared to Uncharged Acyl‑CoAs

At pH 7.3, 2‑carboxymyristoyl‑CoA is predominantly deprotonated to the 2‑carboxymyristoyl‑CoA(5−) species, a penta‑anion due to ionization of the phosphate, diphosphate, and both carboxylic acid groups [REFS‑1]. In contrast, myristoyl‑CoA carries only the phosphate/diphosphate negative charges. The additional negative charges on the α‑carboxyacyl‑CoA increase aqueous solubility and may affect membrane permeability or protein‑binding electrostatics in experimental settings.

Biochemical Reagent Handling Acyl-CoA Stability Solubility

Enzymatic Synthesis of 2‑Carboxymyristoyl‑CoA by Long‑Chain Acyl‑CoA Carboxylase (LCC) Distinguishes It from Myristoyl‑CoA Produced by Acyl‑CoA Synthetases

In mycobacteria, myristoyl‑CoA is generated by fatty acyl‑CoA synthetases, whereas 2‑carboxymyristoyl‑CoA is the product of the long‑chain acyl‑CoA carboxylase (LCC) complex, which catalyzes the ATP‑dependent carboxylation of C14‑CoA at the α‑position [REFS‑1]. The LCC complex (AccA3‑AccD4‑AccD5‑AccE5) is essential for mycolic acid biosynthesis and is a validated drug target; 2‑carboxymyristoyl‑CoA is therefore the direct output of this pharmacologically relevant enzyme, whereas myristoyl‑CoA is not.

Acyl-CoA Carboxylase Mycobacterium tuberculosis Enzyme Specificity

Vendor Purity and Characterization Data for 2‑Carboxymyristoyl‑CoA

Commercially available 2‑Carboxymyristoyl‑CoA is supplied with a certified molecular weight of 1021.90 g/mol and the molecular formula C36H62N7O19P3S. The compound is provided as a powder, with recommended storage at –20°C for long‑term stability (up to 3 years) and –80°C for solutions [REFS‑1]. While specific purity values are batch‑dependent and must be obtained from the certificate of analysis, the compound is structurally defined by its SMILES string, InChI key, and ChEBI entry, enabling unambiguous identification and quantification in experimental workflows.

Chemical Procurement Quality Control Analytical Specification

Key Application Scenarios for 2‑Carboxymyristoyl‑CoA in Academic and Industrial Research


In Vitro Reconstitution of the Mycobacterial Mycolic Acid Condensation Step

Use 2‑carboxymyristoyl‑CoA as the α‑carboxyl‑acyl donor in assays containing recombinant FadD32 and Pks13 to study the final condensation reaction that yields trehalose monomycolate (TMM). The correct C14 chain length ensures optimal AT domain loading and measurable product formation [REFS‑1].

Substrate Specificity Profiling of Acyl‑CoA Carboxylases and Carboxyltransferases

Employ 2‑carboxymyristoyl‑CoA as a product standard or substrate in reverse‑direction assays to characterize the activity of long‑chain acyl‑CoA carboxylase (LCC) complexes, including those from pathogenic mycobacteria. Its defined charge state and molecular weight facilitate accurate quantification by HPLC or LC‑MS [REFS‑2].

Engineering Polyketide Synthase (PKS) Modules with α‑Carboxyacyl‑CoA Extender Units

Incorporate 2‑carboxymyristoyl‑CoA into in vitro PKS assembly reactions to evaluate AT domain promiscuity or to produce novel polyketide scaffolds. The α‑carboxyl group is a strict structural requirement for productive extension by AT domains that naturally accept α‑carboxyacyl‑CoAs [REFS‑3].

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